4-BROMO-1,3-DIMETHYL-N~5~-(3-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-BROMO-1,3-DIMETHYL-N~5~-(3-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,3-DIMETHYL-N~5~-(3-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives.
Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
N-alkylation: The pyridylmethyl group can be introduced via an alkylation reaction using pyridylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-BROMO-1,3-DIMETHYL-N~5~-(3-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, although specific uses would require further research.
Industry: Utilization in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-pyrazolecarboxamide: Lacks the bromine and pyridylmethyl groups.
4-Bromo-1,3-dimethylpyrazole: Lacks the carboxamide and pyridylmethyl groups.
N-(3-pyridylmethyl)-1,3-dimethylpyrazole-5-carboxamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom and the pyridylmethyl group in 4-BROMO-1,3-DIMETHYL-N~5~-(3-PYRIDYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-10(13)11(17(2)16-8)12(18)15-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFLOAAPTOTRBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CN=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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